molecular formula C13H11ClO2 B7770596 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone CAS No. 93617-05-1

2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone

Cat. No.: B7770596
CAS No.: 93617-05-1
M. Wt: 234.68 g/mol
InChI Key: KKZWRHDZLNEUSU-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C13H11ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chloroacetyl group attached to a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone typically involves the reaction of 6-methoxynaphthalene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

6-Methoxynaphthalene+Chloroacetyl chlorideAlCl3This compound\text{6-Methoxynaphthalene} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 6-Methoxynaphthalene+Chloroacetyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted ethanones.

    Oxidation: Formation of naphthaldehydes or naphthoic acids.

    Reduction: Formation of naphthalen-2-ylmethanol derivatives.

Scientific Research Applications

2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)ethan-1-one: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a tetrahydroquinoline moiety, offering different biological activities and applications.

Uniqueness

2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone is unique due to its combination of a chloroacetyl group and a methoxynaphthalene moiety, providing a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-1-(6-methoxynaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZWRHDZLNEUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573068
Record name 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93617-05-1
Record name 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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